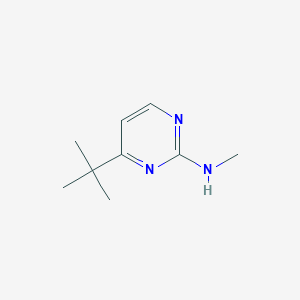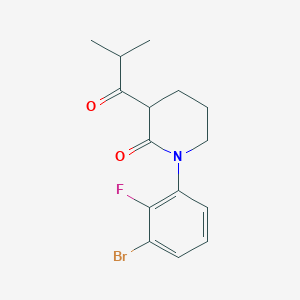
1-(3-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-fluoroaniline and 2-methylpropanoyl chloride.
Formation of Intermediate: The aniline derivative undergoes acylation with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization under acidic or basic conditions to form the piperidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while reduction reactions may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidine: Similar structure but lacks the ketone group.
1-(3-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)pyrrolidin-2-one: Similar structure but with a pyrrolidinone ring instead of a piperidinone ring.
Uniqueness
1-(3-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidinone ring. These structural features may confer unique biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C15H17BrFNO2 |
|---|---|
Molekulargewicht |
342.20 g/mol |
IUPAC-Name |
1-(3-bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one |
InChI |
InChI=1S/C15H17BrFNO2/c1-9(2)14(19)10-5-4-8-18(15(10)20)12-7-3-6-11(16)13(12)17/h3,6-7,9-10H,4-5,8H2,1-2H3 |
InChI-Schlüssel |
LVKRXYFIFURCJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1CCCN(C1=O)C2=C(C(=CC=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13226004.png)
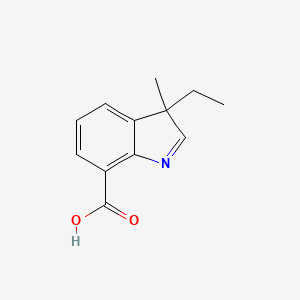
![Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13226007.png)


![3-{3,5-dimethyl-4-[(5-oxopyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B13226020.png)
![Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13226029.png)
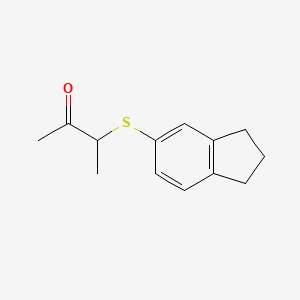

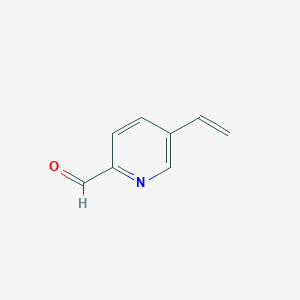
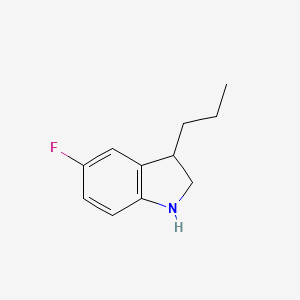

![2-Fluoro-1-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13226054.png)
